TH287 hydrochloride

MTH1 inhibition Enzymatic assay Cancer

Researchers studying MTH1-dependent oxidative DNA damage pathways often face inconsistent results from non-selective inhibitors. TH287 hydrochloride is a first-in-class MTH1 inhibitor providing sub-nanomolar potency (IC50 = 0.8 nM) and verified selectivity over other Nudix hydrolases at concentrations up to 100 μM. • IC50 of 0.8 nM against MTH1; Ki of 3.04 nM in live cells • Selective cytotoxicity in cancer cells (IC50: 0.8-3.06 μM) vs. non-cancer cells (≥20 μM) • Well-characterized PK in mice; suitable for acute in vivo PK/PD studies • Supplied with comprehensive CoA; shipped under ambient conditions

Molecular Formula C11H11Cl3N4
Molecular Weight 305.6 g/mol
Cat. No. B1139317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH287 hydrochloride
Molecular FormulaC11H11Cl3N4
Molecular Weight305.6 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N.Cl
InChIInChI=1S/C11H10Cl2N4.ClH/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13;/h2-5H,1H3,(H3,14,15,16,17);1H
InChIKeyYBLIJWDQSUDCJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TH287 Hydrochloride: A First-in-Class, High-Potency MTH1 Inhibitor for Cancer Research Procurement


TH287 hydrochloride is a first-in-class small-molecule inhibitor of MutT Homolog 1 (MTH1), also known as NUDT1 (Nudix Hydrolase 1). It functions by potently and selectively binding to the MTH1 enzymatic pocket, thereby inhibiting the hydrolysis of oxidized purine nucleoside triphosphates and leading to the incorporation of damaged nucleotides into DNA [1]. The compound, which features a methyl substitution on its pyrimidine scaffold, exhibits sub-nanomolar inhibitory activity (IC50 = 0.8 nM) against MTH1 and demonstrates high selectivity over other Nudix hydrolase family members at concentrations up to 100 μM [2]. This profile positions TH287 hydrochloride as a critical chemical probe for investigating MTH1-dependent mechanisms in oncology research.

Why MTH1 Inhibitors Are Not Interchangeable: The Case for TH287 Hydrochloride in Rigorous Research


Generic substitution within the class of MTH1 inhibitors is scientifically unjustifiable due to profound differences in molecular structure, binding kinetics, and biological outcomes. The first-in-class inhibitors TH287, TH588, and TH650 are structurally similar pyrimidine derivatives, but their distinct substituents—methyl, cyclopropyl, and oxetanyl, respectively—dramatically alter their inhibitory potency by orders of magnitude [1]. Molecular dynamics studies confirm that these substituents induce distinct conformational states in the MTH1 binding pocket, ranging from a stable closed state with TH287 to an unstable open state with TH650, which directly correlates with their differential bioactivities [2]. Furthermore, comparative studies reveal that only the first-in-class inhibitors TH287 and TH588 reduce cancer cell viability, while other chemically distinct MTH1 inhibitors with similar on-target 8-oxodGTPase inhibition fail to produce cytotoxic effects, highlighting the unique, target-engagement-dependent profile of TH287 [3].

Quantitative Differentiation Guide: Benchmarking TH287 Hydrochloride Against MTH1 Inhibitor Comparators


Superior MTH1 Inhibitory Potency: TH287 (0.8 nM) vs. TH588 (5.0 nM) and TH650 (2.1 μM)

TH287 hydrochloride demonstrates an inhibitory potency (IC50) that is 6.25-fold greater than its closest structural analog, TH588, and 2,625-fold greater than TH650, when measured under the same experimental conditions [1].

MTH1 inhibition Enzymatic assay Cancer

Higher Target Affinity in Live Cells: TH287 (Ki = 3.04 nM) vs. (S)-Crizotinib (Ki = 153.90 nM)

In live glioblastoma cells (U251MG), competitive binding assays show that TH287 hydrochloride has a 50.6-fold higher affinity for MTH1 compared to the clinically investigated MTH1 inhibitor (S)-crizotinib [1].

Target engagement Cellular binding MTH1

High Selectivity Over Nudix Hydrolase Family Members: TH287 Demonstrates No Relevant Inhibition at 100 μM

TH287 hydrochloride exhibits high selectivity for MTH1, showing no relevant inhibition against a panel of related Nudix hydrolases and other enzymes when tested at a concentration of 100 μM [1].

Selectivity profile Off-target activity MTH1

Differential Cell Viability Effects in Cancer vs. Non-Cancer Cells: TH287 Exhibits a Minimum 6.5-fold Therapeutic Window

TH287 hydrochloride selectively reduces the viability of cancer cell lines, with IC50 values ranging from 0.8 to 3.06 μM, while exhibiting significantly lower toxicity towards primary or immortalized non-cancer cells, which have IC50 values of 20 μM or greater [1].

Cytotoxicity Cancer selectivity MTH1 inhibitor

Pharmacokinetic Comparability for In Vivo Studies: TH287 and TH588 Exhibit Similar Plasma Half-Lives (≤3.5 h) in Mice

Preclinical pharmacokinetic studies in mice demonstrate that TH287 hydrochloride and its analog TH588 have comparable pharmacokinetic profiles, with plasma half-lives (T1/2) of ≤3.5 hours for both compounds following various routes of administration [1].

Pharmacokinetics In vivo MTH1 inhibitor

Recommended Research and Preclinical Applications for TH287 Hydrochloride


Investigating MTH1-Dependent DNA Damage and Repair Mechanisms in Cancer

Due to its sub-nanomolar potency (IC50 = 0.8 nM) and high selectivity over related hydrolases, TH287 hydrochloride is the optimal chemical probe for dissecting MTH1-specific roles in the oxidative DNA damage response [1]. Its differential cytotoxicity profile (IC50 cancer cells: 0.8-3.06 μM vs. non-cancer cells: ≥20 μM) makes it ideal for comparative studies in matched cancer and normal cell lines to validate MTH1 as a cancer-specific vulnerability [2].

Benchmarking and Validating Novel MTH1 Inhibitors in Drug Discovery

TH287 hydrochloride serves as a critical reference standard for screening and validating next-generation MTH1 inhibitors. Its well-characterized affinity (Ki = 3.04 nM in live cells) and potency (IC50 = 0.8 nM) provide a rigorous benchmark for comparing the biochemical and cellular activity of new chemical entities, ensuring that only compounds with comparable or improved target engagement are advanced [3].

In Vivo Target Engagement Studies in Preclinical Cancer Models

With a defined pharmacokinetic profile in mice (plasma half-life ≤3.5 h), TH287 hydrochloride is suitable for acute in vivo studies aimed at establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship [4]. Researchers can utilize TH287 to measure the correlation between plasma concentration, MTH1 inhibition in tumor tissue, and downstream pharmacodynamic markers such as DNA strand breaks and oxidized nucleotide incorporation [1].

Development of PET Radiotracers for Imaging MTH1 Expression

The successful radiolabeling of TH287 with carbon-11 and tritium, and its demonstrated utility in microPET imaging, positions TH287 hydrochloride as a promising scaffold for developing diagnostic imaging agents. The compound's high affinity for MTH1 (Kd = 1.97 nM) and its ability to penetrate the brain in animal models make it a valuable tool for non-invasive monitoring of MTH1 expression in tumors, particularly in glioblastoma [3].

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36 linked technical documents
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